molecular formula C13H10O4 B14735858 2-(3-Oxobutanoyl)-1h-indene-1,3(2h)-dione CAS No. 10437-96-4

2-(3-Oxobutanoyl)-1h-indene-1,3(2h)-dione

Katalognummer: B14735858
CAS-Nummer: 10437-96-4
Molekulargewicht: 230.22 g/mol
InChI-Schlüssel: YJWDIKOFEFCHJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Oxobutanoyl)-1h-indene-1,3(2h)-dione is an organic compound characterized by the presence of an indene core structure with a 3-oxobutanoyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxobutanoyl)-1h-indene-1,3(2h)-dione typically involves the reaction of indene-1,3-dione with an appropriate acylating agent, such as 3-oxobutanoyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the acylation process. The reaction mixture is then subjected to purification techniques, such as recrystallization or column chromatography, to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation reactions using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Oxobutanoyl)-1h-indene-1,3(2h)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene core or the oxobutanoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Oxobutanoyl)-1h-indene-1,3(2h)-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(3-Oxobutanoyl)-1h-indene-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3-Oxobutanoyl)-2H-chromen-2-one: A structurally similar compound with a chromen-2-one core.

    2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Another compound with a similar oxobutanoyl group.

Uniqueness

2-(3-Oxobutanoyl)-1h-indene-1,3(2h)-dione is unique due to its indene core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its structural features can be leveraged for desired outcomes.

Eigenschaften

CAS-Nummer

10437-96-4

Molekularformel

C13H10O4

Molekulargewicht

230.22 g/mol

IUPAC-Name

2-(3-oxobutanoyl)indene-1,3-dione

InChI

InChI=1S/C13H10O4/c1-7(14)6-10(15)11-12(16)8-4-2-3-5-9(8)13(11)17/h2-5,11H,6H2,1H3

InChI-Schlüssel

YJWDIKOFEFCHJX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(=O)C1C(=O)C2=CC=CC=C2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.